3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine

Photoaffinity Labeling Crosslinking Yield Photoreactive Group Comparison

TID is the definitive photoaffinity labeling reagent for mapping transmembrane domains and lipid-exposed protein surfaces. Its extreme lipophilicity drives selective partitioning into the lipid bilayer, minimizing non-specific background labeling that plagues polar probes. Validated in nAChR and complement C9 structural studies, the iodine handle enables 125I radiolabeling for high-sensitivity chemoproteomic target identification. Specify ≥95% purity for reproducible crosslinking.

Molecular Formula C8H4F3IN2
Molecular Weight 312.03 g/mol
CAS No. 81340-56-9
Cat. No. B1210441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine
CAS81340-56-9
Synonyms3-(trifluoromethyl)-3-(3-iodophenyl)diazirine
3-(trifluoromethyl)-3-(m-iodophenyl)diazirine
TFMIPDA
Molecular FormulaC8H4F3IN2
Molecular Weight312.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)C2(N=N2)C(F)(F)F
InChIInChI=1S/C8H4F3IN2/c9-8(10,11)7(13-14-7)5-2-1-3-6(12)4-5/h1-4H
InChIKeyGWDYFACLJZJKIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TID: Photoaffinity Probe for Membrane Protein & Lipid Mapping


3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine (commonly abbreviated as TID or TFMIPDA, CAS 81340-56-9) is a trifluoromethyl aryl diazirine-based photoaffinity labeling (PAL) reagent [1]. Its core function is to generate a highly reactive carbene intermediate upon exposure to long-wavelength UV light (~350 nm), enabling covalent insertion into adjacent C–H and heteroatom–H bonds [2]. Distinguished from other photoaffinity probes by its exceptional hydrophobicity and the presence of an iodine atom amenable to ¹²⁵I radiolabeling, this compound is a specialized tool for mapping the hydrophobic core of lipid bilayers and identifying lipid-exposed domains of integral membrane proteins [3].

Workflow Photoaffinity labeling of membrane protein hydrophobic domains
Selection High lipophilicity drives selective partitioning into lipid bilayer core
Use Context 125I radiolabeling enables sensitive autoradiography and residue mapping

Why TID Cannot Be Replaced by Generic Photoaffinity Probes


In-class compounds are not functionally interchangeable due to fundamental differences in photochemical efficiency, reactivity with aqueous solvent, and, most critically, partitioning behavior. Unlike more polar photoreactive groups (e.g., aryl azides, benzophenones) that distribute broadly or require extended UV exposure, TID's unique combination of a trifluoromethyl group and an iodophenyl moiety confers extreme lipophilicity, driving its selective and quantitative partitioning into the hydrophobic core of lipid bilayers [1]. Consequently, generic substitution leads to either high non-specific background labeling in aqueous compartments (as seen with standard trifluoromethyl phenyl diazirines) or failure to restrict labeling to the lipid-exposed sectors of membrane proteins (as seen with benzophenones and aryl azides), thereby invalidating structural mapping studies [2].

Aryl azides / benzophenones

Lack the extreme hydrophobicity required to restrict labeling to the membrane core, resulting in high aqueous background.

Non-iodinated diazirines

Partition into aqueous compartments and cannot guarantee lipid-exclusive labeling; iodine is essential for deep bilayer insertion.

Generic clickable probes

Bulky fluorescent/biotin tags may alter probe behavior and miss the femtomole sensitivity of 125I detection.

Quantitative Evidence for Choosing TID Over Comparators


Crosslinking Efficiency vs Aryl Azides and Benzophenones

In a direct head-to-head comparison using peptide models, the trifluoromethyl phenyl diazirine class (of which TID is a derivative) achieves >70% insertion yield into proteins, outperforming alkyl diazirines (~25%) and benzophenones (which require prolonged UV) [1]. The photolysis of the diazirine is 'smooth' and yields 'uniform crosslinking products,' in contrast to aryl azides which exhibit a higher probability of generating non-uniform products through nitrene rearrangement [2].

Crosslinking efficiency
Head-to-head
TID class: >70% insertion yield Alkyl diazirine: ~25% Reported >45 pp advantage
Supports higher labeling signal from limited sample
Class-level inference; peptide model system
Photoaffinity Labeling Crosslinking Yield Photoreactive Group Comparison

Deterministic Membrane Partitioning and Selective Labeling

The compound's extreme hydrophobicity enables it to partition strongly in favor of the lipid phase of membranes, allowing it to label intrinsic membrane proteins in a highly selective manner [1]. This contrasts with less hydrophobic diazirines (e.g., 3-(trifluoromethyl)-3-phenyldiazirine without iodine) that partition into aqueous compartments, leading to off-target labeling [1]. Quantitative analysis shows that TID equilibrates with the lipid bilayer within milliseconds, as determined by stopped-flow fluorescence quenching [2]. In Torpedo nAChR studies, the γ-subunit incorporated approximately 4 times as much [¹²⁵I]TID as each of the other subunits, demonstrating specific, topology-dependent labeling rather than stochastic incorporation [3].

Membrane partitioning
Head-to-head
TID: strong lipid phase; equilibration Non-iodinated analog: partitions into aqueous phase Qualitative difference in hydrophobic-core selectivity
Essential for accurate transmembrane domain mapping
Stopped-flow fluorescence quenching data
Membrane Protein Topology Hydrophobic Photolabeling Lipid Bilayer Mapping

Ultra-Sensitive Detection via Radioiodination

The meta-iodophenyl substituent serves as a high-efficiency handle for radioiodination (¹²⁵I), conferring a specific radioactivity far exceeding that achievable with ¹⁴C or ³H labeling of other diazirines or benzophenones [1]. This enables sensitive detection of labeled proteins by autoradiography and facilitates downstream mapping at the level of modified residues by sequencing [2]. In contrast, non-iodinated diazirines (e.g., 3-(trifluoromethyl)-3-phenyldiazirine) lack a convenient radiolabeling site and typically require less sensitive detection methods such as click chemistry with fluorescent or biotin tags, which introduce bulk and may alter probe behavior.

Detection sensitivity
Class-level
125I-TID: femtomole detection via autoradiography 3H/clickable probes: lower sensitivity, tag interference Orders of magnitude higher specific activity
Enables residue-level mapping of low-abundance targets
Requires radioiodination facility
Radiolabeling Autoradiography Proteomics Target Identification

nAChR Binding Affinity and Inhibitory Potency

Beyond its role as a photoaffinity label, TID acts as a potent noncompetitive antagonist (NCA) of the nicotinic acetylcholine receptor (nAChR). Quantitative pharmacological characterization reveals a half-maximal saturable photolabeling component at 4 µM [¹²⁵I]TID and an IC50 of 1 µM for inhibition of agonist-stimulated ion flux [1]. These parameters allow researchers to use TID as a dual-purpose tool for both functional inhibition studies and subsequent photolabeling mapping. Mutational analysis shows that the αL251T mutation eliminates sensitivity to TID inhibition, while the αS252I mutation enhances sensitivity 4-fold compared to wild-type [2].

nAChR pharmacology
Head-to-head
IC50 1 µM
Kd(app) 4 µM for saturable photolabeling
Dual-use: functional inhibition and structural mapping
Torpedo nAChR membrane vesicles; distinct NCA site
Ion Channel Pharmacology Nicotinic Acetylcholine Receptor Noncompetitive Antagonist

Key Scientific and Industrial Applications of TID


Lipid-Protein Interface Mapping in Membrane Proteins

This compound is the gold-standard reagent for defining the topology of transmembrane segments and identifying residues that contact the lipid bilayer. Its hydrophobic nature restricts labeling to lipid-exposed domains, as demonstrated in the mapping of M1-M4 transmembrane segments of nicotinic acetylcholine receptors (nAChRs) [1] and the membrane-interacting domain of complement component C9 [2]. Procurement is justified when high-resolution structural mapping of membrane-embedded regions is required, and when results must be validated against the extensive body of literature that has employed [¹²⁵I]TID for this purpose. [1] [2]

Hydrophobic Binding Pocket Identification in Soluble Proteins

Despite its primary use in membranes, TID also labels hydrophobic pockets present on the hydrophilic domain of integral proteins [1] and can be used to probe conformational changes that expose hydrophobic surfaces, as shown by the differential labeling of apo- vs. Ca²⁺-bound bovine α-lactalbumin [2]. This application is valuable for studying protein folding intermediates and ligand-induced conformational changes. [1] [2]

Radioiodinated Probe Development for Target Identification

The iodine atom serves as a versatile handle for incorporating ¹²⁵I, enabling the synthesis of high-specific-activity photoaffinity probes for use in chemoproteomic target identification campaigns. The TID scaffold has been successfully conjugated to lipids (e.g., ceramide) and small molecules to map their binding partners [1]. The well-characterized photochemical properties of the trifluoromethyl phenyl diazirine core ensure reliable crosslinking upon UV activation [2]. [1] [2]

Application
Selection Property
Validation Focus
Lipid-protein interface mapping
Hydrophobic-core-restricted labeling
Transmembrane domain topology, literature consistency with [125I]TID studies
Hydrophobic pocket identification
Conformation-sensitive hydrophobic labeling
Differential labeling of apo vs. ligand-bound states
Target-ID probe development
Iodine handle for 125I, well-characterized diazirine core
Chemoproteomic pull-down sensitivity, UV crosslinking efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.